GNE-617 hydrochloride is classified as a small molecule drug and is primarily studied within the fields of medicinal chemistry and oncology. It is synthesized through a multi-step chemical process that involves the formation of an imidazo[1,2-a]pyridine core structure, followed by functionalization and salt formation to yield the hydrochloride variant. The molecular formula for GNE-617 hydrochloride is C21H16ClF2N3O3S, with a molecular weight of 463.9 g/mol.
The synthesis of GNE-617 hydrochloride typically involves several key steps:
While specific industrial production methods are not extensively documented, it is likely that optimizations are implemented to enhance yield and reduce reaction times for large-scale synthesis.
GNE-617 hydrochloride features a complex molecular structure characterized by its imidazo[1,2-a]pyridine core. The compound exhibits multiple functional groups that contribute to its pharmacological properties. Key structural details include:
GNE-617 hydrochloride is involved in several chemical reactions that can modify its structure and activity:
The outcomes of these reactions depend on the specific conditions employed, such as temperature, solvent choice, and reagent types.
GNE-617 hydrochloride functions primarily by inhibiting nicotinamide phosphoribosyltransferase. This inhibition leads to decreased NAD levels in cells, which is crucial for energy metabolism. Studies have demonstrated that GNE-617 can achieve over 95% reduction in NAD levels across different cell lines, including those deficient in nicotinic acid phosphoribosyltransferase .
GNE-617 hydrochloride exhibits several notable physical and chemical properties:
The compound's solubility characteristics are particularly relevant when considering its formulation for drug delivery.
GNE-617 hydrochloride has significant scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4